N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 5-aminopyrazole-4-carboxamides with carboxylic acid esters. This reaction is best performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide . Another method involves the treatment of intermediates with neat diethyl oxalate under reflux, followed by reduction with sodium borohydride and calcium chloride in a THF-ethanol mixture .
Industrial Production Methods
Industrial production methods for this compound may involve green synthesis techniques to minimize environmental impact. These methods include the use of microwave irradiation and solvent-free conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-one, while reduction may produce this compound derivatives with different substituents.
Scientific Research Applications
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for protein kinases.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cell growth and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potent CDK2 inhibitory activity.
Uniqueness
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique structural features, which confer distinct biological activities. Its ability to inhibit specific protein kinases with high affinity makes it a promising candidate for drug development, particularly in the field of oncology.
Properties
CAS No. |
91647-45-9 |
---|---|
Molecular Formula |
C12H17N5O |
Molecular Weight |
247.30 g/mol |
IUPAC Name |
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H17N5O/c1-2-13-11-9-7-16-17(12(9)15-8-14-11)10-5-3-4-6-18-10/h7-8,10H,2-6H2,1H3,(H,13,14,15) |
InChI Key |
WDOJJFOXOFILPK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=NN(C2=NC=N1)C3CCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.